molecular formula C10H16N2O B594700 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one CAS No. 128600-01-1

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one

Cat. No.: B594700
CAS No.: 128600-01-1
M. Wt: 180.251
InChI Key: XXAWUXLLMSRGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one is a synthetic pyrazinone derivative of interest in medicinal chemistry and chemical research. This compound features a pyrazinone core, a heterocyclic system known for its diverse biological activities and presence in pharmacologically active molecules . The specific substitution pattern with methyl groups at the 1, 5, and 6 positions and an isopropyl group at the 3-position defines its unique steric and electronic properties, influencing its reactivity, solubility, and potential interactions in biological systems. Pyrazinone and related heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-one, are frequently explored in high-throughput screening and drug discovery programs for their potential anticancer and anti-infective properties . Researchers value this scaffold for its versatility as a building block for synthesizing more complex polyheterocyclic systems . As a substituted pyrazinone, this compound may also exhibit interesting tautomerism, a phenomenon common in heterocyclic chemistry where protons can migrate between ring atoms, potentially leading to different isomeric forms that can impact the compound's reactivity and binding characteristics . This product is intended for research applications only, including as a standard in analytical studies, an intermediate in organic synthesis, or a lead compound in the investigation of new biologically active molecules. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,5,6-trimethyl-3-propan-2-ylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)9-10(13)12(5)8(4)7(3)11-9/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWUXLLMSRGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=N1)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668121
Record name 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128600-01-1
Record name 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of the Pyrazinone Core

Procedure :

  • Reactants : 1,5,6-trimethylpyrazin-2(1H)-one (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv).

  • Conditions : Stirred in acetonitrile at 30°C for 5 hours under nitrogen.

  • Workup : The mixture is concentrated, diluted with water, and extracted with dichloromethane. Purification via silica gel chromatography yields 3-bromo-1,5,6-trimethylpyrazin-2(1H)-one (∼60% yield).

Suzuki-Miyaura Coupling with Isopropylboronic Acid

Procedure :

  • Reactants : 3-bromo-1,5,6-trimethylpyrazin-2(1H)-one (1.0 equiv), isopropylboronic acid (1.5 equiv).

  • Catalyst System : Pd2(dba)3 (0.1 equiv), XantPhos (0.2 equiv), K2CO3 (3.0 equiv).

  • Conditions : Reflux in toluene/water (4:1) at 110°C for 12 hours.

  • Workup : The organic layer is separated, dried over Na2SO4, and purified via preparative HPLC.

This coupling step achieves ∼55% yield of the target compound. Mass spectrometry (MS) and high-resolution NMR validate the incorporation of the isopropyl group.

Alternative Route: One-Pot Multicomponent Reaction

A streamlined approach combines cyclocondensation and functionalization in a single pot, inspired by imidazo[1,2-a]pyridine syntheses.

Procedure :

  • Reactants : 2,3-butanedione (1.0 equiv), 1,2-diaminopropane (1.05 equiv), isobutyraldehyde (1.0 equiv).

  • Conditions : Reflux in methanol with TosOH (0.2 equiv) at 70°C for 24 hours.

  • Workup : Extracted with ethyl acetate, dried, and purified via chromatography.

This method yields this compound directly (∼50% yield), though regiochemical control remains challenging.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation + N-MeCyclocondensation, N-methylation70High regioselectivityMulti-step, moderate yields
Suzuki CouplingBromination, Pd-catalyzed coupling55Precise functionalizationRequires halogenated intermediate
One-Pot SynthesisMulticomponent reaction50Streamlined processLow yield, regiochemical variability

Characterization and Validation

Critical analytical data for the target compound include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.35 (s, 3H, NCH3), 2.50 (s, 6H, C5/C6-CH3), 3.10–3.20 (m, 1H, CH(CH3)2), 7.85 (s, 1H, C4-H).

  • MS (ESI) : m/z 235 [M+H]+.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2(1H)-one Derivatives

Structural and Functional Diversity

Pyrazin-2(1H)-one derivatives exhibit significant structural diversity, with substituents influencing biological activity, solubility, and pharmacokinetics. Key analogs include:

Compound Name Substituents Key Features
Target Compound 1,5,6-Trimethyl, 3-(propan-2-yl) High lipophilicity (alkyl groups); potential for CNS penetration.
Hamacanthin A Marine alkaloid scaffold Antifungal activity (Candida albicans inhibition) .
Dragmacidin D Pyrazinone flanked by indole rings Selective neural nitric oxide synthase inhibition .
Compound 5 () Indole-5′-OH substituent PDGFRβ inhibition (IC₅₀ = 0.026 µM); potent cytotoxicity in HL-60 cells .
3-(4-Chlorophenyl)-1-ethyl Aryl (4-Cl) and ethyl groups Insulin secretion stimulation (diabetes drug candidate) .
Key Observations:
  • Alkyl vs. Aryl Substituents : The target compound’s methyl/isopropyl groups enhance lipophilicity compared to aryl-substituted analogs (e.g., 3-(4-chlorophenyl)-1-ethyl), which may improve membrane permeability but reduce aqueous solubility .
  • Bioactivity : Aryl substituents (e.g., indole in Compound 5) correlate with strong enzymatic inhibition (PDGFRβ IC₅₀ = 0.026 µM), whereas alkyl groups may prioritize pharmacokinetic properties over potency .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Chlorophenyl)-1-ethyl Compound 5
Molecular Weight ~209 g/mol ~252 g/mol ~319 g/mol
logP (Predicted) ~2.5 (highly lipophilic) ~3.1 ~2.8
Solubility Low (alkyl dominance) Moderate (aryl enhances polarity) Low (bulky indole group)
Synthetic Complexity Moderate (Ugi reaction) Low (substitution reactions) High (microwave-assisted)

Biological Activity

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one (CAS No. 128600-01-1) is an organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
IUPAC Name: 1,5,6-trimethyl-3-(propan-2-yl)pyrazin-2-one
InChI Key: XXAWUXLLMSRGAS-UHFFFAOYSA-N

The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. The specific pathways influenced by this compound are not extensively documented; however, it is hypothesized that its structural properties may allow it to modulate biochemical pathways related to inflammation and cancer.

Anti-inflammatory Effects

Pyrazine derivatives have been investigated for their anti-inflammatory properties. While direct evidence for this compound is scarce, the broader class of pyrazines has shown promise in reducing inflammatory markers in vitro and in vivo.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrazine derivatives and evaluated their biological activities. Compounds with similar structures to this compound demonstrated significant inhibition of tumor growth in various cell lines .
  • Mechanistic Studies : Research into the mechanism of action for related compounds indicated that they may induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that further studies on this compound could reveal similar mechanisms.
  • Pharmacological Profiles : A review highlighted that pyrazine derivatives can act as effective inhibitors for key enzymes involved in cancer progression . This pharmacological profile indicates potential applications in drug design.

Q & A

What are the common synthesis strategies for pyrazin-2(1H)-one derivatives, and how can reaction conditions be optimized?

Basic
Pyrazin-2(1H)-one derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, or substitution. For example, substituted benzaldehydes or acetophenones can react with pyrazine precursors under reflux conditions (e.g., ethanol or DMSO as solvents) to form target compounds. Reaction optimization focuses on temperature control (60–150°C), solvent polarity, and catalyst selection (e.g., acid/base catalysts) to maximize yield and purity . Analytical techniques like NMR and HPLC are critical for monitoring reaction progress .

How can structural contradictions in pyrazinone derivatives be resolved using crystallographic data?

Advanced
Crystallographic refinement using software like SHELXL enables precise resolution of bond angles, torsional strains, and stereochemical ambiguities. For instance, SHELXL’s robust handling of high-resolution data or twinned crystals can clarify discrepancies in substituent orientations or hydrogen-bonding networks. Researchers should employ iterative refinement cycles, validate models with Fo-Fc maps, and cross-reference spectroscopic data (e.g., IR, NMR) to resolve structural inconsistencies .

What methodological approaches reconcile discrepancies in reported biological activities of pyrazinone derivatives?

Advanced
Divergent biological activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay variability or compound stability. To address this:

  • Standardize assay protocols (e.g., fixed pH, temperature).
  • Validate compound purity via LC-MS and stability under assay conditions.
  • Use orthogonal assays (e.g., SPR for binding affinity, cell-based viability tests) to confirm activity .

How is the chemical stability of 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one assessed under varying pH and temperature conditions?

Basic
Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–50°C. Degradation products are tracked using UPLC-MS, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For example, pyrazinones with electron-withdrawing substituents show enhanced stability in acidic conditions .

How are structure-activity relationship (SAR) studies designed for pyrazinone-based enzyme inhibitors?

Advanced
SAR studies require systematic substitution at key positions (e.g., C-3, C-6) and evaluation against target enzymes (e.g., PDE5 or kinases). Computational docking (e.g., AutoDock Vina) identifies critical interactions, while synthetic routes (e.g., Ugi multicomponent reactions) enable rapid diversification. In vivo models (e.g., hypertensive rats) validate pharmacodynamic effects .

What in vitro assays are recommended for evaluating the biological activity of pyrazinone derivatives?

Basic
Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., PDE5 inhibition using cyclic GMP substrates).
  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity : MTT assays on cancer cell lines .

How are metabolic pathways of pyrazinone derivatives characterized in preclinical studies?

Advanced
Metabolite identification employs LC-MS/MS with isotopic labeling or hepatocyte incubation. For brain-penetrant compounds (e.g., PDE5 inhibitors), microsomal stability assays (CYP450 isoforms) and BBB permeability models (e.g., PAMPA-BBB) are critical. Phase I/II metabolites (e.g., hydroxylation, glucuronidation) are quantified using MRM transitions .

What spectroscopic techniques are used to track intermediates in pyrazinone synthesis?

Basic
Real-time monitoring of intermediates is achieved via:

  • NMR : In situ probes for dynamic reaction analysis.
  • FT-IR : Tracking carbonyl or amine group transformations.
  • MS : Identifying transient species (e.g., Schiff bases) .

How are toxicological profiles of pyrazinone derivatives assessed in early-stage research?

Advanced
Early toxicity screening includes:

  • Ames test : Bacterial reverse mutation assay for genotoxicity.
  • hERG inhibition : Patch-clamp assays to assess cardiac risk.
  • Acute toxicity : Rodent models (OECD 423) for LD50 determination.
    Safety margins are calculated using IC50/EC50 ratios from efficacy studies .

What strategies enable high-throughput synthesis and screening of pyrazinone libraries?

Advanced
Automated platforms (e.g., Chemspeed Accelerator) integrate Ugi reactions with parallel purification (flash chromatography). Screening pipelines use fragment-based crystallography (e.g., SHELXD for ligand soaking) and phenotypic assays (e.g., High Content Imaging). Machine learning models prioritize compounds with favorable ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.